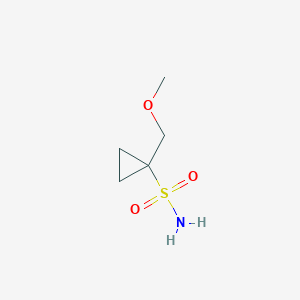

1-(Methoxymethyl)cyclopropane-1-sulfonamide

Description

Properties

IUPAC Name |

1-(methoxymethyl)cyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-9-4-5(2-3-5)10(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXINDYXFGNANSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step a) Formation of N-tert-butyl-(3-chloropropyl) sulfonamide

- Reagents: 3-chloropropane sulfonyl chloride and tert-butyl amine.

- Solvent: Toluene is preferred for this step.

- Conditions: The reaction is performed at temperatures ranging from -50°C to 40°C, often around 0 to 20°C for optimal control.

- Process: The sulfonyl chloride is slowly added to a mixture of tert-butyl amine and triethyl amine in toluene, forming the N-tert-butyl-(3-chloropropyl) sulfonamide intermediate.

- Workup: The reaction mixture is treated with aqueous hydrochloric acid to remove excess amines, followed by washing and azeotropic removal of water to obtain a dry toluene solution of the intermediate.

Step b) Ring Closure to Cyclopropane Sulfonic Acid tert-butylamide

- Reagents: The intermediate from step a) is treated with an n-alkyl lithium reagent, typically n-butyl lithium or n-hexyl lithium.

- Solvent: A mixture of toluene and tetrahydrofuran (THF) is used.

- Conditions: The reaction is conducted at low temperatures, typically between -70°C and 0°C, to control the ring closure and avoid side reactions.

- Process: The n-alkyl lithium induces intramolecular ring closure, converting the chloropropyl sulfonamide into the cyclopropane sulfonic acid tert-butylamide.

- Workup: After reaction completion, the mixture is quenched with water, and the organic layer is separated, washed, and concentrated.

Step c) Cleavage of the tert-butyl Protecting Group

- Reagents: Formic acid or a mixture of formic acid and water is used as a milder and more environmentally friendly alternative to trifluoroacetic acid.

- Conditions: The reaction is performed at elevated temperatures, typically 60°C to 100°C, preferably 70°C to 90°C.

- Process: The tert-butyl group is cleaved in situ without isolating intermediates, yielding the cyclopropyl sulfonamide.

- Additional Notes: Continuous nitrogen bubbling during this step is essential to drive the reaction to completion and prevent side reactions.

- Purification: Residual formic acid is removed by co-evaporation with toluene, and the product is crystallized from a toluene-ethanol mixture with a toluene:ethanol ratio greater than 3:1 to obtain high purity crystals.

Summary Table of Preparation Conditions

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Notes | Yield & Purity |

|---|---|---|---|---|---|

| a) | Formation of N-tert-butyl-(3-chloropropyl) sulfonamide | 3-chloropropane sulfonyl chloride, tert-butyl amine, toluene | -50 to 40 (typically 0-20) | Use of triethyl amine as base; aqueous HCl wash | Intermediate isolated as toluene solution |

| b) | Ring closure to cyclopropane sulfonic acid tert-butylamide | n-butyl lithium or n-hexyl lithium, toluene/THF | -70 to 0 | Low temperature to control ring closure | Intermediate isolated as organic solution |

| c) | Cleavage of tert-butyl group | Formic acid or formic acid/water mixture | 60 to 100 (preferably 70-90) | Nitrogen bubbling essential; co-evaporation with toluene | Overall yield 70-75%, purity ≥ 99% (GC area) |

Research Findings and Improvements

- The described process avoids isolation of intermediates, improving efficiency and scalability.

- Substitution of trifluoroacetic acid with formic acid reduces environmental impact and cost.

- The use of nitrogen bubbling during deprotection enhances reaction completeness.

- Crystallization from toluene-ethanol mixtures yields high-purity product suitable for further applications.

- The overall process achieves yields of approximately 70-75% with high purity (≥99%) confirmed by gas chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)cyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Methoxymethyl)cyclopropane-1-sulfonamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the methoxymethyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane sulfonamides are a versatile class of compounds with applications in medicinal chemistry and materials science. Below is a comparative analysis of 1-(methoxymethyl)cyclopropane-1-sulfonamide and structurally related analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects :

- Methoxymethyl (-CH₂-O-CH₃) : Enhances solubility in polar solvents due to the ether oxygen. The methoxy group may also influence metabolic stability in drug candidates .

- Trifluoromethyl (-CF₃) : Introduces electron-withdrawing effects, increasing resistance to oxidation. Commonly used in agrochemicals and pharmaceuticals .

- Chloromethyl (-CH₂-Cl) : High reactivity in nucleophilic substitution reactions. Useful for synthesizing derivatives but poses toxicity concerns .

Pharmacological Potential: While this compound lacks reported bioactivity data, its structural analogs demonstrate diverse applications. For example, refametinib derivatives () are kinase inhibitors, suggesting that sulfonamide cyclopropanes may interact with enzymatic targets .

Commercial Availability :

- This compound is supplied by Combi-Blocks (purity 95%) and CymitQuimica , though discontinued in some quantities . In contrast, 1-(trifluoromethyl)cyclopropane-1-sulfonamide is available from BLD Pharm Ltd. , highlighting demand for fluorinated analogs .

Synthetic Accessibility: Methoxymethyl derivatives are synthesized via nucleophilic substitution or Mitsunobu reactions, as seen in for related indole-sulfonamide hybrids . Chlorinated analogs () may require hazardous reagents like thionyl chloride.

Biological Activity

1-(Methoxymethyl)cyclopropane-1-sulfonamide is a synthetic organic compound characterized by a cyclopropane ring with a methoxymethyl and a sulfonamide group. Its molecular formula is CHNOS, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The compound features a unique structure that allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The synthesis typically involves multi-step processes where cyclopropane derivatives are reacted with methoxymethyl chloride and sulfonamides under controlled conditions to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of target proteins, enhancing binding affinity. This interaction can modulate enzyme activity, leading to various biological effects such as anti-inflammatory and antimicrobial activities .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of sulfonamide compounds, including those structurally related to this compound, exhibited significant inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). These studies revealed that the compound could reduce cell viability under hypoxic conditions, suggesting its utility in targeting tumor microenvironments .

Anti-inflammatory Properties

The compound's sulfonamide group is known for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies have been conducted to assess the biological activity of related sulfonamide compounds:

- Study on Cell Viability : A study evaluated the cytotoxicity of various sulfonamide derivatives on human osteosarcoma cell lines (MG-63). Results indicated that certain derivatives exhibited higher inhibitory activity compared to standard treatments, highlighting their potential as therapeutic agents against specific cancers .

- Inhibition of Carbonic Anhydrase : Another investigation focused on the inhibition of carbonic anhydrase (CA IX), which is overexpressed in several tumors. Compounds similar to this compound showed promising results in inhibiting CA IX, suggesting a mechanism for their anticancer effects .

Data Tables

| Compound | Target Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 16a | MDA-MB-231 | 200 | Effective under hypoxia |

| 16b | HT-29 | 150 | Higher activity than AZM |

| 16e | MG-63 | 100 | Concentration-dependent inhibition |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(Methoxymethyl)cyclopropane-1-sulfonamide, and how can by-product formation be minimized?

- Methodology : Cyclopropane sulfonamides are typically synthesized via nucleophilic substitution or ring-opening reactions. For example, brominated cyclopropane derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) can undergo substitution with sulfonamide nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves controlling reaction temperature (40–60°C) and stoichiometric ratios to suppress elimination pathways (e.g., cyclopropene formation). HPLC with ion-pair chromatography (using sodium decanesulfonate as a mobile phase additive) is recommended for purity assessment .

Q. Which spectroscopic techniques are most reliable for characterizing the sulfonamide and cyclopropane moieties in this compound?

- Methodology :

- NMR : ¹H NMR can confirm the methoxymethyl group (δ 3.2–3.4 ppm for OCH₃) and cyclopropane protons (δ 0.8–1.5 ppm as multiplet). ¹³C NMR detects the sulfonamide sulfur environment (C-SO₂-N) at δ 45–55 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with cyclopropane ring stability. Compare against NIST reference spectra for validation .

- IR : The sulfonamide group exhibits strong S=O stretching bands near 1350 cm⁻¹ and 1150 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the cyclopropane ring’s strain energy (≈27 kcal/mol) and electron density distribution. Transition state analysis identifies preferred attack sites (e.g., sulfonamide-directed ring opening). Software like Gaussian or ORCA can simulate reaction pathways, validated against experimental kinetics .

Q. What strategies resolve contradictions in spectral data when synthesizing the compound via alternative routes (e.g., solvent-dependent stereochemistry)?

- Methodology :

- Variable Solvent NMR : Compare ¹H NMR in polar (DMSO-d₆) vs. non-polar (CDCl₃) solvents to detect conformational changes or hydrogen bonding .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (e.g., using slow evaporation in ethyl acetate/hexane) and analyzing dihedral angles .

- Dynamic HPLC : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers if unexpected peaks arise .

Q. How does the methoxymethyl group influence the compound’s stability under acidic or basic conditions?

- Methodology :

- Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS, focusing on hydrolysis products (e.g., cyclopropane-1-sulfonamide or methoxymethanol).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life. The methoxymethyl group may stabilize the cyclopropane ring via electron donation, reducing acid-catalyzed ring-opening rates .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing biological activity data involving this compound (e.g., enzyme inhibition assays)?

- Methodology :

- Dose-Response Curves : Fit data to a four-parameter logistic model (IC₅₀ calculation) using software like GraphPad Prism.

- ANOVA with Tukey’s Test : Compare activity across synthetic batches to assess reproducibility .

- QSAR Modeling : Correlate substituent effects (e.g., methoxymethyl vs. aminomethyl) with bioactivity using descriptors like logP or polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.